molecular formula C20H24N4O2S2 B1675203 4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide CAS No. 664969-54-4

4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Cat. No. B1675203
M. Wt: 416.6 g/mol
InChI Key: ZUQIFHLBPBLRRM-QPJJXVBHSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., amine, ester, ketone) is also identified based on its functional groups.



Synthesis Analysis

This involves outlining the steps, reagents, and conditions needed to synthesize the compound from readily available starting materials. The yield and purity of the product are also important considerations.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound. These techniques provide information on the compound’s atomic arrangement, functional groups, and molecular weight.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The compound’s reactivity can be predicted based on its functional groups and the conditions under which it reacts.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties (e.g., melting point, boiling point, solubility, acidity or basicity) can be determined through various experimental procedures.


Scientific Research Applications

Arylpiperazine Derivatives in Clinical Application

Arylpiperazine derivatives have made significant strides in clinical applications, primarily targeting mental health disorders such as depression, psychosis, and anxiety. These compounds, including well-known drugs like buspirone, nefazodone, and trazodone, undergo extensive metabolism, exhibiting a variety of effects primarily related to serotonin receptors. Their metabolism and systemic disposition highlight their potential for therapeutic use and underscore the importance of understanding their pharmacokinetic profiles (S. Caccia, 2007).

Piperazine Derivatives in Therapeutic Use

Piperazine, a core structural component in many therapeutic agents, showcases the versatility of this scaffold in drug design. It is found in a wide array of drugs with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral applications. The modification of the piperazine nucleus has led to significant advancements in medicinal chemistry, providing insights into the design of new drug-like molecules with enhanced pharmacokinetic and pharmacodynamic properties (A. Rathi et al., 2016).

Antibody-Based Methods for Analysis

Antibody-based analytical methods have been widely applied in environmental and food research, showcasing the adaptability of these techniques in detecting various compounds, including those related to arylpiperazine derivatives. Such applications underscore the potential of arylpiperazine and its analogs in contributing to the development of sensitive and specific assays for a broad range of substances (M. Fránek & K. Hruška, 2018).

Ligands for D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as key pharmacophoric groups in antipsychotic agents. These compounds' interactions with D2-like receptors highlight the role of arylalkyl substituents in enhancing potency and selectivity, suggesting their potential in developing targeted therapies for psychiatric conditions (D. Sikazwe et al., 2009).

Safety And Hazards

The compound’s safety data sheet (SDS) provides information on its hazards, handling precautions, and first aid measures. Experimental studies may also be conducted to assess the compound’s toxicity.


Future Directions

This involves identifying areas of further research. For example, if the compound is a drug candidate, future studies may involve improving its synthesis, optimizing its pharmacokinetic properties, or conducting clinical trials.


properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S2/c21-28(25,26)19-10-8-18(9-11-19)22-20(27)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,27)(H2,21,25,26)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQIFHLBPBLRRM-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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